molecular formula C12H14ClN3O B13907067 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Katalognummer: B13907067
Molekulargewicht: 251.71 g/mol
InChI-Schlüssel: JWNZBIQDFCOAEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine: is a chemical compound with the molecular formula C12H13ClN2O . It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine typically involves the reaction of 6-chloroindazole with tetrahydro-2H-pyran-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF at elevated temperatures.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be utilized in the development of new materials with unique properties .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties. Researchers are particularly interested in its ability to modulate specific biological pathways .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity .

Wirkmechanismus

The mechanism of action of 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells .

Vergleich Mit ähnlichen Verbindungen

  • 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
  • 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
  • 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo[3,4-b]pyridine

Uniqueness: 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is unique due to its specific substitution pattern and the presence of both chloro and tetrahydro-2H-pyran-2-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H14ClN3O

Molekulargewicht

251.71 g/mol

IUPAC-Name

6-chloro-1-(oxan-2-yl)indazol-5-amine

InChI

InChI=1S/C12H14ClN3O/c13-9-6-11-8(5-10(9)14)7-15-16(11)12-3-1-2-4-17-12/h5-7,12H,1-4,14H2

InChI-Schlüssel

JWNZBIQDFCOAEP-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.